molecular formula C7H9ClN2O2 B1395561 5-chloro-3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1043918-69-9

5-chloro-3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No. B1395561
M. Wt: 188.61 g/mol
InChI Key: QCKIUHYSEOWFEP-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s appearance and odor.



Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other relevant conditions.



Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, molar mass, and spectral properties.


Scientific Research Applications

Synthesis of Indole Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
  • Methods of Application : The investigation of novel methods of synthesis have attracted the attention of the chemical community .
  • Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .

Biological Potential of Indole Derivatives

  • Scientific Field : Pharmacology
  • Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Methods of Application : Researchers synthesize a variety of indole derivatives to screen different pharmacological activities .
  • Results or Outcomes : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Design and Synthesis of Indole Derivatives

  • Scientific Field : Medicinal Chemistry
  • Application Summary : The design and synthesis of indole derivatives is a significant area of research in medicinal chemistry. These compounds are often designed to interact with specific biological targets .
  • Methods of Application : The synthesis of these compounds often involves complex organic chemistry reactions. For example, one compound, 5-Chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylic acid, was synthesized with a yield of 87% .
  • Results or Outcomes : The synthesized compounds can be tested for various biological activities. The specific results or outcomes would depend on the nature of the compound and the biological target .

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This involves identifying areas where further research is needed. It could include potential applications, synthesis of derivatives, or investigation of different reaction pathways.


properties

IUPAC Name

5-chloro-3-(methoxymethyl)-1-methylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-10-7(8)5(3-11)6(9-10)4-12-2/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKIUHYSEOWFEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)COC)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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